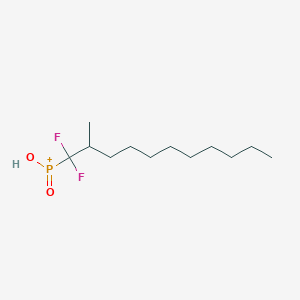
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is a chemical compound with a unique structure that includes both fluorine and phosphorus atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium typically involves the reaction of 1,1-difluoro-2-methylundecane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the product .
化学反応の分析
Types of Reactions
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
科学的研究の応用
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and membrane permeability, allowing it to interact with cellular components more effectively. The phosphorus atom plays a crucial role in the compound’s reactivity and its ability to form stable complexes with various biomolecules .
類似化合物との比較
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,1-Difluoro-2-methylcyclohexane: Another fluorinated compound with a different structural framework.
Difluoromethylated chalcones: Compounds with similar fluorine-containing functional groups
Uniqueness
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is unique due to its combination of fluorine and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
828265-16-3 |
|---|---|
分子式 |
C12H24F2O2P+ |
分子量 |
269.29 g/mol |
IUPAC名 |
(1,1-difluoro-2-methylundecyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H23F2O2P/c1-3-4-5-6-7-8-9-10-11(2)12(13,14)17(15)16/h11H,3-10H2,1-2H3/p+1 |
InChIキー |
KHVOLSNNKYHNRB-UHFFFAOYSA-O |
正規SMILES |
CCCCCCCCCC(C)C(F)(F)[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)
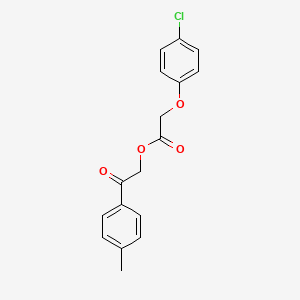
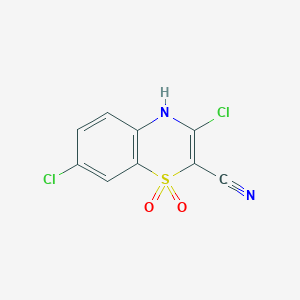
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)

![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)
![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)
![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)

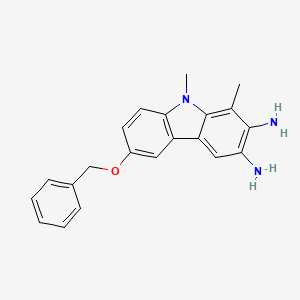
![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
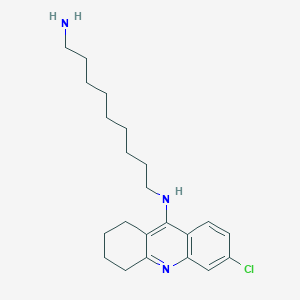
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
